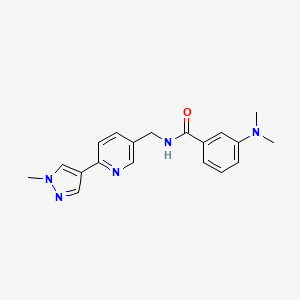

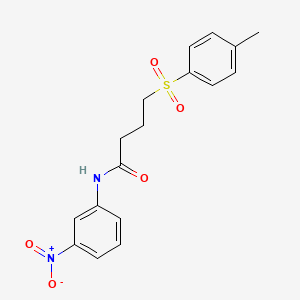

3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of reagents that can introduce various functional groups into the molecule. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane, which suggests that similar reagents and methods could be employed in the synthesis of 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide . Additionally, the synthesis of benzoylamino substituted heterocycles indicates that active methylene groups in heterocyclic compounds can be targeted for the introduction of benzoylamino groups . This knowledge could be applied to the synthesis of the target compound by considering the reactivity of its methylene group adjacent to the pyridine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD) . These methods would likely be applicable to the analysis of 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide to determine its conformation, bond lengths, and angles, as well as to confirm the presence of the desired functional groups.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their interactions with various reagents. For example, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic compounds leads to the formation of condensed pyranones . This suggests that the target compound may also undergo reactions with heterocyclic compounds, potentially leading to the formation of new ring systems or the introduction of additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, revealing high solvation energy values in solution and the stability of certain species in solution . These findings suggest that 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide may also exhibit significant solvation energies and stability in various solvents. Additionally, the planarity of certain groups linked to nitrogen atoms could influence the reactivity of the compound .

Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Derivatives

The chemical structure of 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide suggests its potential utility in the synthesis of novel heterocyclic compounds. For example, compounds incorporating dimethylamino groups and pyrazole moieties have been explored for their utility in synthesizing various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines, which exhibited moderate antibacterial and antifungal activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008; Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Antimicrobial and Antifungal Applications

Dimethylamino derivatives have been studied for their antimicrobial and antifungal properties. For instance, compounds derived from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one showed significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). These findings highlight the potential of dimethylamino-based compounds in developing new antimicrobial agents.

Antitumor Activity

The inclusion of dimethylamino and benzamide moieties in heterocyclic compounds has been associated with antitumor properties. Certain synthesized compounds with these functionalities exhibited promising cytotoxic activities against various cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Sensing and Detection Applications

Dimethylamino derivatives have also found applications in chemical sensing, particularly for the detection of anions like cyanide. A novel iridium(III) complex incorporating a dimethylamino derivative demonstrated high selectivity and sensitivity for cyanide anions, showcasing the potential of such compounds in environmental monitoring and safety applications (Lou, Chen, Bian, & Huang, 2010).

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-23(2)17-6-4-5-15(9-17)19(25)21-11-14-7-8-18(20-10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXLADXTMOYXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)